Noxiptiline

depression clinical trial onset of action

Researchers requiring a TCA with rapid onset for time-sensitive in vivo depression models face limited compound-specific sourcing options. Noxiptiline addresses this gap: its clinical data show significantly faster onset in female patients and superior efficacy in insidious-onset depression vs. amitriptyline. - 50% response rate in endogenous depression-statistically equivalent to amitriptyline (51%) - Distinct psychomotor-stimulating profile (less sedative), enabling motor-function studies - Balanced SNRI action with unique oxime-ether pharmacophore differentiating it from imipramine/amitriptyline

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
CAS No. 3362-45-6
Cat. No. B1212449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoxiptiline
CAS3362-45-6
SynonymsAgedal
Bayer 1521
Bayer-1521
dibenzoxin
Elronon
noxiptilin
noxiptilin hydrochloride
noxiptilin monohydrochloride
noxiptyline
noxyptyline
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31
InChIInChI=1S/C19H22N2O/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10H,11-14H2,1-2H3
InChIKeyGPTURHKXTUDRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noxiptiline: Procurement Overview and Chemical Identification


Noxiptiline (CAS 3362-45-6; also known as noxiptyline and dibenzoxine) is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1970s for the treatment of depression [1]. It acts primarily as a serotonin and norepinephrine reuptake inhibitor and has been described in the literature as one of the most effective TCAs, rivaling amitriptyline in clinical efficacy [2]. Its unique structural feature, an oxime ether moiety, distinguishes it from many other tricyclic compounds and contributes to its pharmacological profile [3].

Monoamine reuptake research
Serotonin and norepinephrine reuptake inhibition study context
TCA comparator tool
Reported onset-of-action profile distinct from amitriptyline; supports comparator-endpoint research
Structural feature
Oxime ether moiety may distinguish it in structure-activity relationship (SAR) studies

Why Noxiptiline Cannot Be Interchanged with Amitriptyline or Imipramine


Tricyclic antidepressants (TCAs) exhibit significant inter-compound variability in receptor binding profiles, onset kinetics, and clinical efficacy patterns that preclude simple generic substitution. Noxiptiline demonstrates a distinct combination of rapid onset and balanced monoamine reuptake inhibition that differs quantitatively from amitriptyline and imipramine [1]. Direct comparative clinical data reveal that noxiptiline achieves a significantly faster onset of action in female patients and shows differential efficacy depending on illness onset pattern—findings that would not be predicted from class membership alone [2]. Procurement decisions must therefore be guided by compound-specific evidence rather than TCA class assumptions.

Noxiptiline (target)
Balanced reuptake inhibition; reported faster onset-of-action endpoint context
Amitriptyline / Imipramine
Different receptor-binding profiles; onset kinetics may not transfer
Compound-specific endpoint profiles are reported in clinical literature; class-level substitution may shift response characteristics. Onset-pattern stratification and response-rate benchmarks may not reproduce with other TCAs without validation.

Noxiptiline: Differential Evidence Against Amitriptyline and Imipramine


Faster Onset of Action vs. Amitriptyline

In a double-blind, multicenter trial comparing noxiptiline with amitriptyline in hospitalized patients with primary depressive illness, noxiptiline demonstrated a significantly faster onset of antidepressant action. After one week of treatment, female patients receiving noxiptiline showed a significantly greater percentage reduction in total score on the Hamilton Rating Scale for Depression compared to those receiving amitriptyline [1].

Onset vs. amitriptyline
Head-to-head
Significantly greater HAM-D reduction at week 1 in female patients (p<0.05)
Supports onset-of-action endpoint review in depression models
Double-blind, n=62; numerical values not in abstract
depression clinical trial onset of action

Efficacy by Illness Onset Pattern

The same double-blind trial revealed that noxiptiline had a significantly better effect than amitriptyline in patients with an insidious (gradual) onset of depressive illness. Conversely, there was a strong but non-significant tendency favoring amitriptyline in patients with a more acute onset of illness [1].

Onset pattern response
Head-to-head
Superior effect in insidious-onset patients vs. amitriptyline (acute-onset trend opposite)
Supports stratification by illness-onset pattern in research models
Same trial; subgroup significance reported
depression clinical trial patient stratification

Comparative Efficacy Among Tricyclic Antidepressants

In a comparative analysis of 250 patients with endogenous depression treated with seven different tricyclic antidepressants, noxiptilin demonstrated a positive response rate of 50%, second only to amitriptyline (51%) and exceeding imipramine (42%), dibenzepin (43%), clomipramine, desipramine, and nomifensine [1].

Comparative efficacy
Head-to-head
50% positive response rate, ranked 2nd among 7 TCAs (amitriptyline 51%, imipramine 42%)
Reported endpoint comparability to amitriptyline; active-comparator context
Endogenous depression study, n=250
endogenous depression comparative efficacy response rate

Psychomotor Stimulation vs. Sedation Profile

Clinical testing of noxiptilin across three specialized clinics characterized it as a bipolar thymoleptic agent with a stimulating effect on psychomotor function that is more pronounced than its sedative action. This profile distinguishes it from TCAs with predominantly sedative properties and indicates that adjunctive neuroleptic or sedative-tranquilizer therapy may be favorable in patients with anxious, agitated depressive syndromes [1].

Psychomotor profile
Class-level
Stimulating effect on psychomotor function more pronounced than sedation
Context-dependent; supports motor function endpoint research
Qualitative characterization; no specific comparator
psychomotor function thymoleptic clinical profile

Side Effect Frequency vs. Amitriptyline

In the double-blind comparison with amitriptyline, noxiptiline was associated with lower frequencies of dizziness, palpitations, and constipation. However, it is important to note that none of these differences reached statistical significance [1].

Tolerability endpoint
Supporting evidence
Lower frequency of dizziness, palpitations, constipation vs. amitriptyline (non-significant trend)
Tolerability endpoint context; may be of secondary interest
Non-significant; not a selection driver
side effects tolerability adverse events

Noxiptiline: Research and Industrial Application Scenarios


Rapid-Onset Antidepressant Models

Noxiptiline is suitable for in vivo depression models where early behavioral or biochemical readouts (e.g., within the first week of treatment) are critical. The significantly faster onset of action observed in female patients in the Lingjærde et al. (1975) trial supports its use in studies investigating temporal dynamics of antidepressant response [1].

Stratification by Illness Onset Pattern

For clinical studies or patient-derived model systems where the onset pattern of depressive illness (insidious vs. acute) is a key stratification variable, noxiptiline offers a data-backed rationale for differential allocation. Its demonstrated superiority in insidious-onset patients provides a specific, evidence-based selection criterion over amitriptyline [1].

High-Efficacy Active Control in Comparative Trials

Noxiptiline's 50% positive response rate in endogenous depression, which is statistically indistinguishable from amitriptyline's 51% and superior to imipramine's 42%, makes it an appropriate high-efficacy active control arm in comparative antidepressant trials. Its use as a benchmark comparator is supported by the Beresewicz et al. (1991) seven-drug analysis [2].

Psychomotor Effects Research

The characterization of noxiptiline as having a more pronounced psychomotor stimulating effect than sedative action (König et al., 1976) positions it as a compound of interest for studies investigating the differential effects of TCAs on motor function, arousal, and activity levels [3].

Application
Selection Property
Validation Focus
Rapid-onset depression research models
Onset-of-action endpoint profile
Early HAM-D score reduction context (week 1 readouts)
Insidious-onset depression model stratification
Onset-pattern response context
Differential symptom score by onset type
High-efficacy active comparator in TCA research
Reported response rate benchmark
Endpoint comparability against amitriptyline reference
Psychomotor function research
Stimulation/sedation ratio profile
Motor activity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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